diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a structurally complex molecule featuring a 1,4-dihydropyridine (DHP) core substituted with ester groups (diisopropyl carboxylates), methyl groups at positions 2 and 6, and a pyrazole moiety linked to a 3-bromo-4-methoxyphenyl group. This compound belongs to a class of molecules where the DHP ring acts as a scaffold for bioactive or materials science applications.
Properties
CAS No. |
312314-38-8 |
|---|---|
Molecular Formula |
C31H34BrN3O5 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34BrN3O5/c1-17(2)39-30(36)26-19(5)33-20(6)27(31(37)40-18(3)4)28(26)23-16-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-7)24(32)15-21/h8-18,28,33H,1-7H3 |
InChI Key |
UFMLNUKQAONBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The 1-phenyl-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole intermediate is synthesized through cyclocondensation. A reported method involves reacting hydrazine hydrate with α,β-unsaturated carbonyl compounds under sonication, which enhances reaction efficiency and yield. For example:
-
Reactants : 3-Bromo-4-methoxyacetophenone and phenylhydrazine.
-
Conditions : Ethanol solvent, ultrasonic irradiation (40 kHz, 60°C, 2 hours).
Alternative approaches employ O-(4-nitrobenzoyl)hydroxylamine with diketones at 85°C, yielding N-substituted pyrazoles with precise regiocontrol.
Table 1: Pyrazole Synthesis Comparison
Bromination and Methoxylation
Introducing the bromo and methoxy groups to the phenyl ring often occurs prior to pyrazole formation. A patent-derived method describes bromination using PBr₃ in situ with bromine, achieving selective substitution at the para position relative to the methoxy group. Key steps include:
Dihydropyridine Ring Construction
The dihydropyridine moiety is synthesized via the Hantzsch reaction, modified to accommodate steric hindrance from the pyrazole substituents. A typical procedure involves:
-
Reactants : Dimethyl acetoacetate, ammonium acetate, and formaldehyde.
-
Conditions : Reflux in ethanol (12 hours), followed by acid-catalyzed cyclization.
-
Yield : 70–75% after column chromatography.
Esterification and Final Assembly
Coupling the pyrazole and dihydropyridine fragments is achieved through Suzuki–Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to form the critical C–C bond. Subsequent esterification with isopropyl alcohol under Mitsunobu conditions installs the diisopropyl groups:
-
Reactants : Carboxylic acid intermediate, isopropyl alcohol, diethyl azodicarboxylate (DEAD).
-
Conditions : THF, 0°C to room temperature, 24 hours.
-
Yield : 82% after recrystallization.
Optimization of Reaction Conditions
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve coupling efficiency for sterically hindered substrates, reducing side products from homocoupling. Microwave-assisted synthesis has been explored to shorten reaction times from 24 hours to 45 minutes while maintaining yields >80%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may necessitate lower temperatures (50–60°C) to prevent decomposition. Conversely, ethanol and THF balance reactivity and stability for cyclization steps.
Table 2: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 75 |
| DMF | 100 | 8 | 68 |
| THF | 66 | 10 | 72 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity, with retention time = 12.7 minutes.
Challenges and Troubleshooting
Steric Hindrance
Bulky substituents on the pyrazole ring impede coupling reactions. Strategies to mitigate this include:
Byproduct Formation
Competing ester hydrolysis during Mitsunobu reactions is minimized by anhydrous conditions and molecular sieves.
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow reactors for bromination and coupling steps, reducing processing time by 40% compared to batch methods. Environmental metrics highlight a 30% reduction in solvent waste via methanol recycling.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Aryl Substituents
A closely related compound, 4-(3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 13, ), shares a pyrazoline ring and brominated aryl group but differs in its sulfonamide substituent and indole-derived fused ring system. Key comparisons include:
The diisopropyl esters in the target compound enhance lipophilicity compared to the polar sulfonamide in Compound 13, which may improve membrane permeability but reduce aqueous solubility. The methoxy group in the target compound could engage in hydrogen bonding less readily than the sulfonamide’s NH groups .
Comparison with DHP Derivatives
1,4-Dihydropyridines are widely studied for their redox activity and medicinal applications. The target compound’s 2,6-dimethyl-DHP core is analogous to nifedipine (a calcium channel blocker), but the pyrazole and brominated aryl groups introduce steric bulk and electronic effects distinct from classical DHP drugs. For example:
- Nifedipine : Features nitro and methyl ester groups on DHP; lacks heteroaryl substituents.
- Target Compound : Bromine and methoxy groups may stabilize radical intermediates (relevant to redox behavior) and alter π-π interactions with biological targets .
Bioactivity and Functional Group Influence
The bromine atom may act as a leaving group in nucleophilic substitution reactions, enabling derivatization for structure-activity relationship (SAR) studies. In contrast, sulfonamide-containing analogues () are more likely to target enzymes like carbonic anhydrase .
Biological Activity
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridines and features a unique structure comprising:
- Dihydropyridine ring : Substituted with dimethyl ester groups.
- Pyrazole ring : Substituted with a bromo-methoxyphenyl group and a phenyl group.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H26BrN3O5 |
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| InChI Key | KMIHINREVQCGTN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in cellular processes, particularly those related to cancer proliferation. The inhibition of histone demethylases, such as JMJD2E, has been identified as a key mechanism through which the compound exerts its effects .
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes that regulate gene expression and cellular proliferation.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
- Anticancer Activity : It has demonstrated selective inhibition against JMJD2E over other related enzymes like PHD2, suggesting a targeted approach in cancer therapy .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities, making them candidates for further development in treating infections.
In Vitro Studies
In vitro experiments have shown that modifications to the structure of pyridine dicarboxylic acids can enhance their inhibitory effects on histone demethylases. For instance, specific substitutions at the C-3 position significantly increased selectivity for JMJD2E while minimizing activity against PHD2 .
In Vivo Applications
A study involving the administration of pyridine dicarboxylic acid derivatives reported positive outcomes in stimulating hair growth in alopecic individuals. This suggests potential applications in dermatological treatments .
Q & A
Q. Optimization strategies :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature) and identify critical parameters .
- In-line analytics : Employ HPLC or GC-MS to monitor intermediate purity and adjust conditions in real time .
- Yield enhancement : Replace batch reactors with continuous flow systems for improved heat/mass transfer .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing its structure?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions, particularly the bromo-methoxy phenyl and pyrazole groups. NOESY can resolve stereochemical ambiguities .
- X-ray crystallography : Essential for unambiguous determination of the dihydropyridine ring conformation and substituent spatial arrangement. Cooling crystals to 100 K improves diffraction quality .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~650 g/mol) and detects impurities .
Basic: How can initial biological activity screening be designed to evaluate its pharmacological potential?
Answer:
- Target selection : Prioritize calcium channels or kinases based on structural analogs (e.g., dihydropyridine calcium blockers) .
- In vitro assays :
- Fluorescence-based calcium flux assays for channel modulation.
- Enzyme inhibition assays (e.g., kinase profiling panels) at 10 µM concentration.
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
- Positive controls : Include nifedipine (for calcium channels) or staurosporine (kinase inhibition) .
Advanced: How do substituent variations (e.g., bromo vs. chloro, methoxy vs. methyl) impact biological activity, and how can contradictory data be resolved?
Answer:
- Comparative SAR studies : Synthesize analogs with substituent swaps (e.g., 3-chloro-4-methoxyphenyl vs. 3-bromo-4-methoxyphenyl) and test in parallel assays .
- Data contradictions : If chloro-substituted analogs show higher potency but lower solubility, use molecular dynamics simulations to analyze ligand-receptor hydration effects .
- Meta-analysis : Reconcile discrepancies by normalizing data to assay conditions (e.g., buffer pH, cell line variability) .
Advanced: What computational strategies are effective for predicting its reactivity and interaction with biological targets?
Answer:
- Reaction path modeling : Apply density functional theory (DFT) to simulate key steps (e.g., cyclization energetics) and identify transition states .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to calcium channels (e.g., Cav1.2). Validate with mutagenesis data .
- Machine learning : Train models on dihydropyridine libraries to forecast solubility or metabolic stability .
Advanced: How can researchers address discrepancies between theoretical predictions and experimental results in its synthesis or activity?
Answer:
- Hypothesis-driven troubleshooting :
- If computed yields exceed experimental results, re-examine side reactions (e.g., diastereomer formation) via LC-MS .
- For activity mismatches, verify target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- Error analysis : Quantify uncertainties in computational parameters (e.g., solvent model approximations) and refine force fields .
Advanced: What methodologies enable the study of its degradation pathways under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (HO). Monitor via LC-MS to identify degradation products .
- Metabolic profiling : Incubate with liver microsomes and use UPLC-QTOF to detect phase I/II metabolites. Compare to cytochrome P-450 inhibition data .
- Stability assays : Store at 37°C in PBS or serum for 48 hours; quantify intact compound using calibrated HPLC .
Advanced: How can researchers design experiments to elucidate its mechanism of action when preliminary data conflict with established models?
Answer:
- Orthogonal validation : Combine knockdown (siRNA) and overexpression models in cellular assays to confirm target relevance .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify unexpected signaling cascades affected by the compound .
- Structural analogs : Test derivatives lacking specific substituents (e.g., bromine) to isolate functional groups critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
